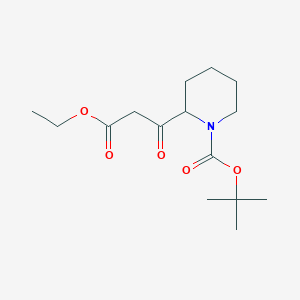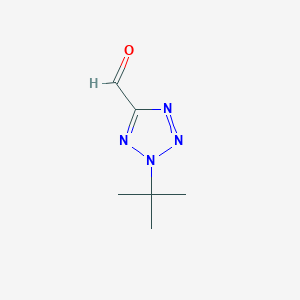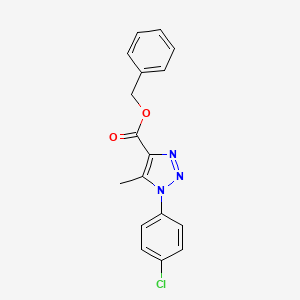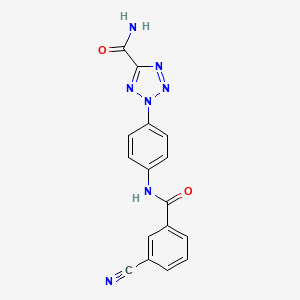
4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride involves a series of steps, including halogenation, methoxylation, and the introduction of the chloromethyl group. One study described the synthesis of related compounds through chlorination and nitration processes, followed by methoxylation and final chloromethylation, highlighting the versatility of pyridine derivatives in chemical synthesis (Dai Gui-yuan, 2003).
Molecular Structure Analysis
The molecular structure of this compound, like its derivatives, is characterized by the presence of a methoxy group and a chloromethyl group attached to the pyridine ring. Studies on similar molecules have shown that these groups significantly influence the geometry of the benzene ring, as observed through crystal structure studies and ab initio calculations. The interactions between the methoxy group and the pyridine ring, including resonance effects and steric hindrance, play a crucial role in determining the molecular conformation (T. M. Krygowski et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride involves various transformations, such as nucleophilic substitution and reactions with different reagents, leading to the formation of new compounds. The presence of the chloromethyl and methoxy groups enables a wide range of chemical reactions, providing a pathway to synthesize various organic compounds (Xia Liang, 2007).
Scientific Research Applications
Synthesis of Related Compounds
One of the primary applications of 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride is in the synthesis of various chemical compounds. For example, Pan Xiang-jun (2006) describes the synthesis of 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, which involves several steps including the use of similar pyridine derivatives (Pan Xiang-jun, 2006). Additionally, Dai Gui-yuan (2003) reports an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a compound related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride (Dai Gui-yuan, 2003).
Pharmaceutical Applications
In the pharmaceutical industry, compounds like 4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride are often used as intermediates in the synthesis of more complex molecules. For instance, M. Kovler et al. (1988) synthesized bis(2-methyl-3-methoxy-4-methoxymethylpyridyl-5-methyl) disulfide, a compound with potential neuropharmacological activity, using a derivative of pyridine similar to 4-(Chloromethyl)-2-methoxy-6-methylpyridine (M. Kovler et al., 1988).
Chemical Research
These compounds are also valuable in broader chemical research. For example, Barnes et al. (1982) explored the preparation of various chloromethylpyridines, which are closely related to 4-(Chloromethyl)-2-methoxy-6-methylpyridine, to understand the nuances of pyridine chemistry (Barnes, Hartley, & Jones, 1982).
properties
IUPAC Name |
4-(chloromethyl)-2-methoxy-6-methylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-3-7(5-9)4-8(10-6)11-2;/h3-4H,5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEARUFXPJJQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methoxy-6-methylpyridine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)

![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)


![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)


